6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one
Description
Structure
3D Structure
Properties
CAS No. |
5789-56-0 |
|---|---|
Molecular Formula |
C21H12BrClO2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C21H12BrClO2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)20(21(24)25-18)15-8-4-5-9-17(15)23/h1-12H |
InChI Key |
RGQSGEZANTVSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the chromen-2-one (coumarin) core.
- Introduction of the 6-bromo substituent on the chromen ring.
- Attachment of the 3-(2-chlorophenyl) and 4-phenyl groups via aromatic substitution or cross-coupling reactions.
Stepwise Synthesis Based on Literature
A detailed synthetic route for related halogenated chromen-2-one derivatives, including 6-bromo substituted compounds, is described in patent CN102850269A and related research articles. The process involves three main stages:
| Step | Reaction Description | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-benzyl-6-bromo-2-chloroquinoline intermediate | Phosphorus oxychloride (POCl3), DMF, N-(4-bromophenyl)-3-hydrocinnamamide, 15–45 °C, 80 °C overnight | Formation of brominated quinoline intermediate |
| 2 | Methoxylation to form 3-benzyl-6-bromo-2-methoxyquinoline | Anhydrous methanol, sodium methoxide, reflux overnight | Introduction of methoxy group at position 2 |
| 3 | Chlorination and radical substitution to form 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline | N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), salt of wormwood, dry tetracol phenixin, reflux 6–8 h | Final halogenated quinoline derivative |
This sequence is adaptable for the preparation of 6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one by modifying the aromatic substituents accordingly.
Detailed Reaction Conditions and Yields
The patent CN102850269A provides quantitative data on reagent amounts, reaction times, and yields for the synthesis of brominated quinoline derivatives, which are structurally related to the target compound.
| Step | Reagents (g or mL) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | POCl3: 71.4–80 mL, DMF: 27.2–30 mL, N-(4-bromophenyl)-3-hydrocinnamamide: 34.3–36.5 g | 15–45 (initial), 80 (reaction) | Overnight (~12 h) | Not specified | Cooling bath used, brown liquid formed |
| 2 | 3-benzyl-6-bromo-2-chloroquinoline: 21.5–23.6 g, methanol: 200 mL, sodium methoxide: 200 mL | Reflux (methanol) | Overnight (~12 h) | Not specified | Backflow reaction |
| 3 | 3-benzyl-15-bromo-2-methoxyquinoline: 16.3–17.5 g, NCS: 6.8–7.5 g, BPO: 1.2–1.5 g, salt of wormwood: 34.4–35.6 g, tetracol phenixin: 500 mL | Reflux | 6–8 h | 23.5% (overall improved yield) | Radical chlorination step |
The overall process is noted for fewer synthetic steps, shorter reaction times, and improved yields compared to previous methods.
Purification and Characterization
- After each reaction step, the product is extracted using methylene dichloride.
- Organic layers are dried over magnesium sulfate (MgSO4).
- Solvent evaporation is followed by recrystallization, often using anhydrous methanol or diethyl ether.
- Final purification is achieved by column chromatography.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the synthesized compounds.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Phosphoryl Chloride-mediated Quinoline Synthesis | Halogenation, methoxylation, radical chlorination | POCl3, DMF, NCS, BPO | 15–80 °C, reflux, 6–12 h | ~23.5% overall | Short synthesis time, fewer steps | Moderate yield, requires careful temperature control |
| Aminoflavone Condensation and Cyclization | Condensation with salicylaldehydes, cyclization | Aminoflavone, salicylaldehyde, CHCl3, HCHO | Reflux, 4 h | Not specified | Versatile for flavone derivatives | Indirect for target compound, multi-step |
Research Findings and Analysis
- The phosphoryl chloride method provides a practical route to halogenated chromen-2-one derivatives with improved efficiency.
- Radical chlorination using N-chlorosuccinimide and benzoyl peroxide is effective for introducing chlorine substituents on aromatic rings.
- The use of salt of wormwood and dry tetracol phenixin as additives enhances reaction selectivity and yield.
- The overall synthetic strategy balances reaction time, yield, and purity, making it suitable for scale-up in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of chromanone, including 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one, exhibit significant anticancer properties. A study demonstrated that modifications at specific positions enhance cytotoxicity against cancer cell lines, with IC50 values ranging from 5 µM to 20 µM for similar compounds. The compound has been shown to induce apoptosis in various cancer cells and inhibit tumor growth through multiple pathways, including the activation of p53 and inhibition of pro-inflammatory cytokines .
2. Anti-inflammatory Effects
This compound has been investigated for its potential to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thus contributing to its anti-inflammatory properties. Studies have shown that derivatives can effectively reduce inflammation in preclinical models.
3. Antimicrobial Properties
this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have reported minimum inhibitory concentrations (MIC) as low as 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves cyclization reactions under specific conditions. Common methods include:
- Starting Materials : 4-phenyl-2-butanone and bromine.
- Catalysts : Bases such as sodium hydroxide or potassium carbonate.
- Solvents : Ethanol or acetonitrile.
These synthetic routes are optimized for higher yields and purity, often utilizing continuous flow reactors for industrial production.
Table: Comparison of Biological Activities
Case Studies
Case Study 1: Anticancer Research
A study focused on the anticancer effects of chromanone derivatives found that structural modifications significantly impacted their cytotoxicity against breast cancer cells. The study highlighted the importance of the bromine substituent in enhancing binding affinity to cancer targets, leading to improved therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
In an investigation into antimicrobial properties, this compound was tested against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for development into a therapeutic agent for infectious diseases .
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-chlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Substituent Position : The placement of bromine (C6 vs. C8) and chlorine (C2 vs. C6) significantly alters electronic density. For example, 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one has dual halogen atoms, increasing polarity and enabling halogen bonding .
- Aromatic Groups : The 2-chlorophenyl group in the target compound induces stronger steric effects than 3-methylphenyl (in 6-Bromo-3'-methylflavone) or 4-methoxyphenyl (in CAS 263364-78-9), affecting molecular packing and crystallinity .
Q & A
Q. What are the common synthetic routes for 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one?
The synthesis typically involves cyclocondensation or chalcone cyclization. For example, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one can react with substituted thiosemicarbazones in chloroform-ethanol under reflux to form the target compound . Alternative routes include DMSO/I₂-mediated cyclization of chalcone intermediates derived from brominated benzaldehyde precursors . Optimization of reaction conditions (e.g., solvent ratios, temperature) is critical for yield improvement.
Q. How is the compound characterized post-synthesis?
Characterization relies on spectral data (¹H/¹³C NMR, IR) and X-ray crystallography. For instance, intramolecular hydrogen bonding (N–H⋯O) and dihedral angles between aromatic rings are resolved via single-crystal X-ray diffraction, often refined using SHELXL . Mass spectrometry confirms molecular weight, while elemental analysis validates purity .
Q. What initial biological screening methods are used for this chromen-2-one derivative?
Antimicrobial activity is assessed via agar diffusion or broth dilution assays against Gram-positive/negative bacteria and fungi. Structure-activity relationship (SAR) studies focus on substituent effects (e.g., bromo and chloro groups) on inhibitory potency . Cytotoxicity assays (e.g., MTT) are employed for anticancer potential, with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from differences in assay protocols, cell lines, or compound purity. To address this:
- Standardize experimental conditions (e.g., solvent controls, incubation time).
- Perform dose-response curves with triplicate measurements.
- Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell-based tests) .
- Use structural analogs to isolate substituent-specific effects (e.g., replacing 2-chlorophenyl with fluorophenyl groups) .
Q. What computational methods model the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like topoisomerase II or bacterial gyrase. Dynamics simulations (MD, 50–100 ns) assess stability of ligand-protein complexes. Electrostatic potential maps (DFT calculations) highlight nucleophilic/electrophilic regions influencing reactivity . For crystallographic data, ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .
Q. How is the crystal structure analyzed to confirm stereochemical properties?
Single-crystal X-ray diffraction data (e.g., CCDC entry) are refined using SHELXL, with puckering parameters (Q, θ, φ) quantifying ring conformations. Hydrogen-bonding networks (e.g., N–H⋯O) and dihedral angles (e.g., 85.61° between chromene and benzene planes) are validated against literature standards . SHELXTL or OLEX2 interfaces assist in handling twinned or high-symmetry data .
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates.
- Catalyst screening : CuCl₂ or I₂ in DMSO improves cyclization efficiency for chalcone intermediates .
- Solvent selection : Ethanol-chloroform (1:2) mixtures enhance recrystallization yields .
Q. How is regioselectivity achieved during bromination/chlorination?
Electrophilic aromatic substitution (EAS) is guided by directing groups. For example, bromine at position 6 of the chromene ring is stabilized by electron-withdrawing effects of the carbonyl group. Steric hindrance from the 2-chlorophenyl substituent further directs halogenation to specific positions .
Methodological Notes
- Crystallography : Use SHELXD for phase problem resolution in small-molecule structures .
- SAR Studies : Compare analogs like 4-(4-Bromophenyl)-7,7-dimethyl derivatives to identify critical pharmacophores .
- Data Reproducibility : Archive raw spectral/crystallographic data in repositories (e.g., CCDC, PubChem) for cross-validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
